![molecular formula C21H29NO7 B12301887 [(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de [(4E,11Z)-4-éthylidène-6,7,14-triméthyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[951]heptadec-11-ène-7-yl] est un composé organique complexe avec une structure bicyclique unique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acétate de [(4E,11Z)-4-éthylidène-6,7,14-triméthyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ène-7-yl] implique plusieurs étapes, notamment la formation du noyau bicyclique et la fonctionnalisation subséquente. Les conditions de réaction exigent généralement des températures contrôlées, des catalyseurs spécifiques et des solvants pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de [(4E,11Z)-4-éthylidène-6,7,14-triméthyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ène-7-yl] peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles. Les conditions de réaction telles que la température, la pression et le choix du solvant sont cruciales pour obtenir les résultats souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
L'acétate de [(4E,11Z)-4-éthylidène-6,7,14-triméthyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ène-7-yl] a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie: Il peut servir de sonde pour étudier les voies et les interactions biologiques.
Industrie: Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acétate de [(4E,11Z)-4-éthylidène-6,7,14-triméthyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ène-7-yl] implique son interaction avec des cibles et des voies moléculaires spécifiques. Cela peut inclure la liaison aux enzymes ou aux récepteurs, la modification de leur activité et la modulation des processus biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biological processes. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
L'acétate de [(4E,11Z)-4-éthylidène-6,7,14-triméthyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ène-7-yl] peut être comparé à d'autres composés similaires, tels que:
Analogues de l'acétate de [(4E,11Z)-4-éthylidène-6,7,14-triméthyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ène-7-yl]: Ces composés ont des structures similaires mais peuvent différer par leurs groupes fonctionnels ou leurs substituants, ce qui entraîne des variations de leurs propriétés et de leurs applications.
Autres composés bicycliques: Des composés ayant des noyaux bicycliques similaires mais des groupes fonctionnels ou des substituants différents.
Le caractère unique de l'acétate de [(4E,11Z)-4-éthylidène-6,7,14-triméthyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ène-7-yl] réside dans sa structure spécifique et les propriétés qui en résultent, ce qui le rend adapté à une large gamme d'applications.
Propriétés
Formule moléculaire |
C21H29NO7 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate |
InChI |
InChI=1S/C21H29NO7/c1-6-15-11-13(2)21(4,29-14(3)23)20(26)27-12-16-7-9-22(5)10-8-17(18(16)24)28-19(15)25/h6-7,13,17H,8-12H2,1-5H3/b15-6+,16-7- |
Clé InChI |
ZOIAVVNLMDKOIV-DHCAGBJJSA-N |
SMILES isomérique |
C/C=C/1\CC(C(C(=O)OC/C/2=C/CN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C |
SMILES canonique |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


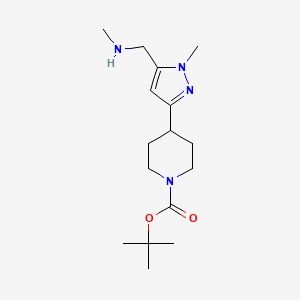
![7-(3-Methoxybenzyl)-4-methyl-2-(piperidin-3-yl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one dihydrochloride](/img/structure/B12301813.png)
![N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12301819.png)
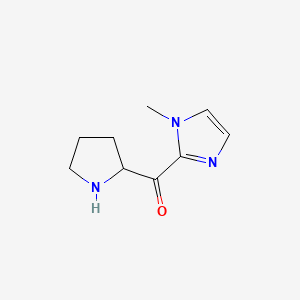


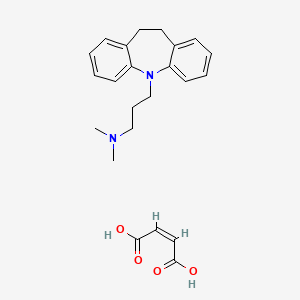
![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)
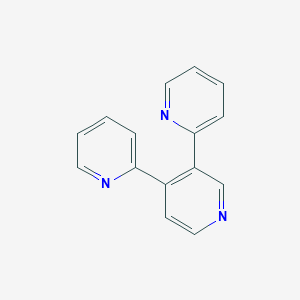

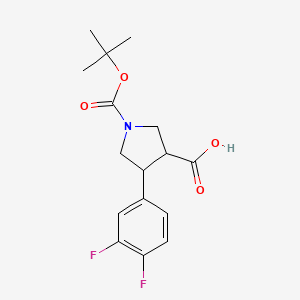

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

